2-Bromo-4-cyclopentylaniline
Description
2-Bromo-4-cyclopentylaniline is a brominated aromatic amine featuring a cyclopentyl substituent at the para position relative to the amino group and a bromine atom at the ortho position. This compound belongs to a broader class of substituted anilines, where variations in substituent type and position significantly influence chemical reactivity, physical properties, and applications. While direct data on this compound is unavailable in the provided evidence, comparisons can be drawn from structurally related bromoanilines with alkyl, aryl, and halogen substituents.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromo-4-cyclopentylaniline |
InChI |
InChI=1S/C11H14BrN/c12-10-7-9(5-6-11(10)13)8-3-1-2-4-8/h5-8H,1-4,13H2 |
InChI Key |
RZVMLTHJIZYYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Size and Steric Effects
Inference for this compound : The cyclopentyl group is bulkier than ethyl or phenyl, likely further reducing solubility and increasing van der Waals interactions, which could elevate melting points.
Positional Isomerism
Hydrogen Bonding and Crystal Packing
- 4-Bromo-2,6-dimethylaniline : Forms N–H···N hydrogen bonds between molecules, creating a stable crystalline network.
- 4-Bromo-N-phenylaniline : Likely experiences weaker hydrogen bonding due to the bulky phenyl group, leading to less ordered packing.
Inference : The cyclopentyl group in this compound may disrupt hydrogen bonding, favoring alternative intermolecular interactions like van der Waals forces.
Electronic Effects of Halogens
Data Table: Structural and Physical Properties of Analogs
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